Product packaging for SIS1 protein(Cat. No.:CAS No. 139874-81-0)

SIS1 protein

Cat. No.: B1178706
CAS No.: 139874-81-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The SIS1 protein is an essential Type II Hsp40 co-chaperone from Saccharomyces cerevisiae that acts as a critical regulator of Hsp70 (Ssa1) function . Sis1 is indispensable for cell viability, primarily through its role in the folding and maintenance of essential phosphatidylinositol 3-kinase-related kinases (PIKKs), such as Mec1, Tra1, and Tor2 . This cochaperone facilitates a diverse array of cellular processes, including protein triage, where it cooperates with the E3 ubiquitin ligase Ubr1 to promote the degradation of terminally misfolded cytosolic proteins via the proteasome system . A key and regulated function of Sis1 is its role in the heat shock response (HSR). Under non-stress conditions, nuclear Sis1 targets Hsp70 to bind and repress the transcription factor Hsf1 . Upon heat shock, Sis1 relocalizes, which is proposed to release Hsf1 from repression, thereby activating the expression of chaperone genes . Sis1 also functions as a sensor of proteotoxic stress, capable of potentiating a robust HSR in the presence of protein aggregates, such as polyglutamine-expanded Huntingtin, by preventing the formation of dense inclusions and directing oligomers into a stress-responsive meshwork . Structurally, Sis1 contains an N-terminal J-domain that is critical for stimulating the ATPase activity of Hsp70, followed by a glycine/phenylalanine-rich region and two carboxyl-terminal domains (CTDI and CTDII) that facilitate client protein binding and dimerization . This product is supplied for research applications and is For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

139874-81-0

Molecular Formula

C20H28O3

Synonyms

SIS1 protein

Origin of Product

United States

Molecular Architecture and Domain Organization of Sis1 Protein

Structural and Functional Characterization of the SIS1 Protein J-domain (JD).

The J-domain is a hallmark of Hsp40 proteins and is located at the N-terminus of SIS1. This domain is critical for interacting with Hsp70 chaperones, specifically stimulating their ATPase activity mdpi.comnih.govnih.gov. The J-domain of SIS1 contains a conserved HPD (Histidine-Proline-Aspartate) motif, which is essential for this stimulation nih.gov. The interaction between the J-domain and the nucleotide-binding domain (NBD) of Hsp70 drives ATP hydrolysis, promoting a conformational change in Hsp70 that increases its affinity for unfolded substrates mdpi.commolbiolcell.org.

Structural studies, including NMR spectroscopy, have provided insights into the SIS1 J-domain. The isolated J-domain of SIS1 can exist in a conformation where an internal interaction patch, formed by hydrophobic and positively charged residues, is protected by internal contacts in the full-length protein . This patch, along with the loop containing the HPD motif, participates in the interaction with Hsp70 . The J-domain in full-length SIS1 is suggested to be in a transient intermediate conformation that is favorable for Hsp70 binding . This interaction is dynamic, and the addition of ATP can lead to the disruption of the J-domain/Hsp70 complex, a necessary step for the chaperone cycle .

Mutational analysis has underscored the importance of the J-domain for SIS1 function. Substitutions that disrupt the J-domain's ability to interact with Hsp70 render SIS1 non-functional molbiolcell.org. While the J-domain is essential for stimulating Hsp70 ATPase activity and is required for cell viability, its function alone is not sufficient for all of SIS1's roles, particularly those related to substrate binding and disaggregation researchgate.net.

Role of Glycine-Rich Regions (GRR), including G/F and G/M, in this compound Function.

Following the J-domain, SIS1 contains two glycine-rich regions: the glycine/phenylalanine (G/F) region and the glycine/methionine (G/M) region mdpi.comembopress.orgplos.org. These regions are characteristic of type II Hsp40s and are largely unstructured or flexible plos.org. Despite their disordered nature, the glycine-rich regions play significant roles in SIS1 function and contribute to its functional specificity compared to type I Hsp40s like Ydj1 mdpi.comembopress.orgnih.gov.

The G/F region of SIS1 contains an alpha-helix (alpha-helix 6), which is conserved in Class B JDPs mdpi.com. This helix has been implicated in regulating the orientation of the J-domain pnas.org. In SIS1, the J-domain's interaction with Hsp70 can be restrained by an interaction with alpha-helix 6 in the G/F region, representing a form of autoinhibition pnas.org. This autoinhibition can be released through interaction with the C-terminal EEVD motif of Hsp70 pnas.org.

The G/F region is essential for certain cellular activities of SIS1, including the maintenance of specific yeast prions like [RNQ+] embopress.org. While the G/F domain may be dispensable for rapid growth on rich medium, it is required for [RNQ+] maintenance, highlighting a distinction between the essential functions of SIS1 and those needed for prion interaction embopress.org. Deletion of the G/M region, which is intrinsically disordered, has been shown to have no significant effect on the conformational stability of SIS1 plos.org. However, the G/M region is proposed to participate in the binding and delivery of client proteins to Hsp70 plos.org.

Research findings indicate that the glycine-rich regions contribute to the functional differences between SIS1 and Ydj1. For instance, the essential function of the G/F region of SIS1 cannot be replaced by the G/F region of Ydj1, suggesting a unique role for this region in SIS1 nih.gov.

Analysis of this compound Substrate-Binding Domains (SBDs).

SIS1 possesses C-terminal domains (CTD), referred to as substrate-binding domains (SBDs), which are responsible for recognizing and binding to unfolded or misfolded polypeptide substrates mdpi.comnih.govembopress.org. The C-terminal region of SIS1 contains two such domains, CTD I and CTD II mdpi.complos.org. These domains have similar folds, each containing a core formed by beta-sheets and a connecting helix nih.govnih.gov.

A crucial feature of the SIS1 substrate-binding domain is the presence of a hydrophobic depression located on the surface of domain I in each monomer nih.govnih.govrcsb.org. This hydrophobic patch is thought to be involved in binding the sidechains of hydrophobic amino acids exposed in non-native polypeptides nih.govrcsb.org. Simultaneous polypeptide binding by each monomer in the SIS1 dimer may help maintain the substrate in a conformation favorable for Hsp70 recognition nih.gov.

The substrate-binding domain of SIS1 plays a critical role in its chaperone activity, including the remodeling of protein aggregates and prions researchgate.netbiorxiv.org. Studies have shown that the C-terminal substrate-binding domain of SIS1 has an essential activity needed for protection against prion toxicity nih.gov. Deletion of the C-terminal domain I has been shown to perturb the stability of the SIS1 dimer plos.org.

Interestingly, while the substrate-binding domains of SIS1 and Ydj1 share only limited sequence identity, they can substitute for one another under certain conditions, suggesting some overlapping essential functions in substrate binding in vivo nih.gov. However, the substrate-binding domain must function in cis with a functional Hsp70-interacting domain for cell growth nih.gov.

Mechanistic Insights into Sis1 Protein Co Chaperone Activity

Allosteric Regulation of Hsp70 ATPase Activity by SIS1 Protein

J-domain proteins like SIS1 stimulate the intrinsic ATPase activity of Hsp70 chaperones through their conserved J-domain, which contains a critical HPD (Histidine-Proline-Aspartate) motif. molbiolcell.orgmolbiolcell.orgnih.gov This stimulation is central to the Hsp70 chaperone cycle, promoting ATP hydrolysis and stabilizing the interaction between Hsp70 and its substrate. pnas.orgmolbiolcell.org

In SIS1, the J-domain's ability to stimulate Hsp70 ATPase activity can be regulated by intramolecular interactions. An autoinhibitory mechanism exists where the J-domain is restrained from optimal Hsp70 binding by interaction with a neighboring helix, specifically Helix 5 in the G/F region. pnas.orgelifesciences.org This autoinhibition is released upon binding to the C-terminal EEVD motif of Hsp70, allowing the J-domain to interact effectively with the nucleotide-binding domain (NBD) of Hsp70 and stimulate ATP hydrolysis. pnas.orgelifesciences.org This suggests an allosteric regulation where the interaction with the Hsp70 C-terminus influences the conformation and activity of the SIS1 J-domain, thereby modulating Hsp70 ATPase activity. nih.govresearchgate.net

Research indicates that mutation of the HPD motif in SIS1 hampers chaperone activity and aggregate binding, underscoring the importance of ATPase stimulation. pnas.orgnih.gov However, even without full Hsp70 activation, the complex of SIS1 with Ssa1 (via the EEVD interaction) might still confer some function with certain substrates, particularly in the presence of other JDPs. pnas.org

Substrate Recognition and Transfer Mechanisms Mediated by this compound

SIS1 plays a role in substrate recognition and transfer to Hsp70, although its mechanism differs from that of some other JDPs. While Class A JDPs like Ydj1 can efficiently bind misfolded proteins on their own and then load them onto Hsp70, SIS1 does not bind aggregates efficiently by itself. pnas.orgelifesciences.org Instead, SIS1's strength lies in facilitating the formation of chaperone complexes at the aggregate surface. pnas.org

The C-terminal domain (CTD) of SIS1 is involved in substrate binding. nih.gov However, the bipartite interaction with Hsp70, particularly the binding to the EEVD motif, appears to be critical for SIS1-mediated substrate handling. The interaction between the CTDI domain of SIS1 and the EEVD motif in Ssa1 conditions the Hsp70-induced aggregate modification that enhances subsequent dissolution by Hsp104. pnas.org

Research suggests a model where the interaction between the EEVD motif and SIS1, potentially at multiple sites including the CTDI, influences the displacement of client proteins, supporting a mechanism involved in the regulation of the interaction with Hsp70 that might be autoinhibitory. researchgate.netbiorxiv.org The unique dynamic features of SIS1 combined with EEVD/client interaction at multiple sites may create an environment necessary for the efficient transfer of the client to Hsp70. biorxiv.org

SIS1 has been shown to directly support substrate recognition through physical interaction with components of the protein quality control machinery, such as the E3 ubiquitin ligase Ubr1. researchgate.net SIS1 and Hsp70 (Ssa1/Ssa2) are present in complexes containing Ubr1 and are likely involved in assisting in the selection of non-native proteins for ubiquitination by Ubr1. researchgate.netplos.org SIS1 also promotes the interaction between Hsp70 and certain client proteins, such as the heat shock transcription factor Hsf1, under non-stress conditions. nih.govrupress.org

Diverse Cellular Functions and Regulatory Networks of Sis1 Protein

SIS1 Protein's Role in De Novo Protein Folding Pathways

As a crucial co-chaperone for Hsp70, Sis1 is integral to the proper folding of newly synthesized proteins. molbiolcell.org J-domain protein co-chaperones like Sis1 are fundamental to the functional versatility of Hsp70-based molecular chaperone machineries. molbiolcell.org They are critically involved in facilitating the folding of nascent polypeptide chains. molbiolcell.org Sis1's J-domain binds to its partner Hsp70, stimulating the hydrolysis of ATP. This action stabilizes the interaction between Hsp70 and the substrate protein, a key step in the folding process. molbiolcell.org Some of the functions of Sis1, such as aiding the transport of nascent polypeptides for translocation across the endoplasmic reticulum and mitochondrial membranes, are shared with another J-domain protein, Ydj1. molbiolcell.org

Contribution of this compound to General Protein Quality Control (PQC) Mechanisms

Sis1 is a key player in the cell's protein quality control (PQC) system, which identifies and manages misfolded proteins. yeastgenome.orgyeastgenome.org It is involved in the transport of misfolded proteins and their subsequent ubiquitin-dependent degradation by proteasomes, particularly those associated with the nucleus. yeastgenome.orgyeastgenome.orgthebiogrid.org Research indicates that Sis1 collaborates with the Hsp70 chaperone and the E3 ligase Ubr1 to facilitate the degradation of terminally misfolded cytosolic proteins. nih.gov

Studies have shown that Sis1 is essential for the ubiquitination of misfolded proteins. stressmarq.comnih.gov In cells depleted of Sis1, the ubiquitination process is compromised. stressmarq.comnih.gov This suggests that Hsp40, through Sis1, is required for targeting misfolded proteins to the ubiquitination machinery. nih.gov The decision to either degrade or sequester these ubiquitylated proteins is then mediated by Hsp70s. nih.gov

Furthermore, Sis1 is involved in mitochondria-associated degradation (MAD), a quality control pathway for mitochondrial proteins. elifesciences.org The degradation of temperature-sensitive mitochondrial outer membrane proteins requires the SSA family of Hsp70s and the Hsp40 protein Sis1. elifesciences.org Depletion of Sis1 has been shown to slow the turnover of these specific mitochondrial substrates. elifesciences.org

The following table summarizes the key PQC pathways involving Sis1 and its primary interacting partners.

PQC Pathway Key Interacting Partners Primary Function of Sis1
Cytosolic Protein Degradation Hsp70 (Ssa1/Ssa2), Ubr1, San1Targeting misfolded proteins for ubiquitination and proteasomal degradation. nih.govmolbiolcell.org
Mitochondria-Associated Degradation (MAD) Hsp70 (SSA family)Facilitating the degradation of misfolded mitochondrial outer membrane proteins. elifesciences.org
Nuclear Protein Quality Control Hsp70, ProteasomeMediating the delivery of misfolded proteins to the nucleus for degradation. yeastgenome.orgthebiogrid.org

This compound in Stress Response and Adaptive Proteostasis

Sis1 is a critical component of the cellular stress response, particularly the heat shock response (HSR). nih.gov The HSR is a conserved gene expression program that upregulates proteostasis factors, including molecular chaperones, to protect the cell from the damaging effects of stress. researchgate.netrupress.org

Under normal conditions, Sis1 is concentrated in the nucleoplasm where it helps Hsp70 to bind and repress the heat shock transcription factor Hsf1, thus keeping the HSR inactive. nih.govrupress.org Upon heat shock, Sis1 relocates to a network spanning the nucleolus and the surface of the endoplasmic reticulum. nih.govrupress.org This relocalization is thought to direct Hsp70 activity away from Hsf1, allowing Hsf1 to become active and induce the HSR. nih.govrupress.org This mechanism couples the activation of the HSR to the spatial organization of the proteostasis network. nih.gov

Sis1 also functions as a sensor for proteotoxic stress. researchgate.netdoaj.org For example, in the presence of aggregating polyQ proteins, a model for some neurodegenerative diseases, elevated levels of Sis1 can prevent the formation of dense inclusions and instead direct the soluble oligomers into more manageable condensates. researchgate.net This action allows the cell to recognize the aggregating protein and mount a specific stress response. researchgate.net The mammalian homolog of Sis1, DnaJB6, also regulates the magnitude of the heat shock response, suggesting a conserved role in sensing protein misfolding. researchgate.netdoaj.org

Recent mathematical modeling and experimental data suggest that newly synthesized proteins (NSPs) act as a major class of HSR activators by sequestering both Sis1 and Hsp70. biorxiv.orgscispace.com While the induction of Hsp70 provides negative feedback to attenuate the response, the induction of Sis1 appears to promote fitness during prolonged stress rather than directly participating in the negative feedback loop. biorxiv.orgscispace.comelifesciences.org

This compound in Disaggregation Activities, often in Conjunction with Hsp104

A crucial function of Sis1 is its involvement in the disaggregation of protein aggregates, a process often carried out in concert with the Hsp104 disaggregase and Hsp70. mdpi.compnas.org This machinery is vital for rescuing proteins from a misfolded and aggregated state, which can be toxic to the cell. pnas.org

The process begins with the recognition of misfolded polypeptides within an aggregate by a J-domain protein like Sis1. pnas.org Sis1 then recruits Hsp70 to the aggregate. pnas.org A key feature of Sis1, a Class B J-domain protein, is its bipartite interaction with Hsp70, which allows it to tether more Hsp70 molecules to the aggregate surface compared to Class A J-domain proteins like Ydj1. pnas.orgnih.gov This enhanced recruitment of Hsp70 by Sis1 leads to a more efficient recruitment of Hsp104, ultimately improving the disaggregation process. nih.gov

This chaperone system is also essential for the propagation of yeast prions, which are self-propagating protein aggregates. researchgate.netplos.org Sis1, in collaboration with Hsp104 and Hsp70, facilitates the fragmentation of prion oligomers, generating smaller "seeds" that can propagate the prion state. researchgate.net Different prions exhibit varying degrees of dependence on Sis1, suggesting that they require different levels of disaggregation machinery activity for their propagation. plos.org

The following table outlines the roles of the key chaperones in the disaggregation process.

Chaperone Primary Role in Disaggregation
Sis1 (Class B JDP) Recognizes aggregated protein; recruits Hsp70 to the aggregate surface. pnas.org
Hsp70 (Ssa1) Binds to the aggregate, stimulated by Sis1; recruits Hsp104. pnas.orgnih.gov
Hsp104 The primary disaggregase that extracts polypeptides from the aggregate. mdpi.compnas.org

This compound Involvement in Specific Cellular Processes Beyond Folding and Quality Control

Beyond its core functions in protein folding and quality control, Sis1 participates in several other essential cellular activities.

Sis1 is required for the normal initiation of translation. uniprot.orgmybiosource.comebi.ac.uknih.gov A significant portion of Sis1 is found associated with 40S ribosomal subunits and smaller polysomes. nih.gov This suggests that Sis1 may mediate the dissociation of a specific protein complex within the translation machinery, a crucial step for translation to begin. uniprot.orgmybiosource.comebi.ac.uknih.gov Both Sis1 and the poly(A)-binding protein, Pab1, interact with the Hsp70 protein Ssa on translating ribosomes, further highlighting a functional link between these proteins in the process of translation. thebiogrid.org

Sis1 is also implicated in nuclear migration during mitosis. uniprot.orgmybiosource.comebi.ac.ukexpasy.orgnih.gov Strains with limited this compound show an accumulation of cells where the nucleus fails to migrate from the mother cell to the daughter cell. nih.gov Furthermore, Sis1 is involved in the transport of misfolded proteins into the nucleus for degradation, a process that requires it to shuttle between the cytosol and the nucleus. yeastgenome.orgthebiogrid.org

Interaction with Ubiquitin-Proteasome System for Protein Degradation

The this compound, a Type II Hsp40 co-chaperone, plays a pivotal role in cellular protein quality control, acting as a critical liaison between the Hsp70 chaperone machinery and the ubiquitin-proteasome system (UPS) for the degradation of misfolded proteins. thebiogrid.orgplos.orgnih.gov Its function is essential for clearing terminally misfolded cytosolic and nuclear proteins, thereby maintaining protein homeostasis. plos.orgnih.govmdpi.com

Research demonstrates that SIS1 is directly involved in the proteasomal degradation of aberrant proteins. plos.orgnih.gov It operates in concert with the Hsp70 chaperone Ssa1 and specific E3 ubiquitin ligases to select and target misfolded proteins for ubiquitination and subsequent destruction by the proteasome. plos.orgnih.govmolbiolcell.org For instance, SIS1 collaborates sequentially with the quality control E3 ligase Ubr1 to mediate the degradation of terminally misfolded cytosolic proteins. plos.orgnih.gov Studies using reporter proteins like short-lived GFP (slGFP) have established that while the Hsp40 Ydj1 helps suppress aggregation, SIS1 is indispensable for the actual proteasomal degradation of the substrate. plos.orgnih.gov In the absence of functional SIS1 or Ubr1, these misfolded proteins accumulate in cellular puncta. plos.orgnih.gov

Furthermore, SIS1 is crucial for the ubiquitination step itself for certain substrates. It is required for the efficient binding of misfolded proteins to E3 ligases, such as the endoplasmic reticulum-associated degradation (ERAD) ligase Doa10, thereby facilitating their ubiquitylation. molbiolcell.org This suggests that SIS1 acts as a sorting factor, channeling irreparable proteins towards the degradation machinery. molbiolcell.org Its involvement is particularly noted in nuclear protein quality control, where it facilitates the degradation of misfolded proteins via the nuclear proteasome. thebiogrid.orgmdpi.comyeastgenome.orgrupress.org Upon heat shock, SIS1's interaction network expands to include the proteasome and the AAA ATPase Cdc48, which is known to target substrates for proteasomal degradation, further highlighting its integral role in stress-induced protein clearance. biorxiv.orgrupress.org

Interacting PartnerSystemSIS1's RoleSource
Hsp70 (Ssa1)Chaperone SystemCooperates to select and target misfolded proteins. plos.org, nih.gov
Ubr1Ubiquitin-Proteasome System (E3 Ligase)Functions sequentially with Ubr1 to target cytosolic proteins for degradation. plos.org, nih.gov
San1Ubiquitin-Proteasome System (E3 Ligase)Implicated in functioning with San1 for protein degradation. nih.gov
Doa10Ubiquitin-Proteasome System (E3 Ligase)Essential for facilitating substrate binding to Doa10 for ubiquitylation. molbiolcell.org
ProteasomeUbiquitin-Proteasome SystemAssociates with the proteasome, particularly during heat shock, for protein degradation. biorxiv.org, rupress.org
Cdc48Ubiquitin-Proteasome System (AAA ATPase)Associates with Cdc48 during heat shock to target substrates for degradation. rupress.org

Subcellular Localization Dynamics and Functional Implications

The functionality of SIS1 is intricately linked to its dynamic subcellular localization, which changes dramatically in response to cellular stress, allowing it to manage protein quality control in various cellular compartments. biorxiv.orgbiorxiv.orgnih.gov

Under normal, non-stress conditions, SIS1 is predominantly found diffused throughout the cell but is concentrated in the nucleoplasm . biorxiv.orgbiorxiv.orgnih.gov In this location, it plays a key role in repressing the heat shock response (HSR). biorxiv.orgnih.gov Nuclear SIS1 promotes the binding of Hsp70 to the heat shock transcription factor Hsf1, maintaining Hsf1 in an inactive state. biorxiv.orgnih.govelifesciences.org

Upon exposure to stress, such as heat shock, SIS1 undergoes a rapid and dramatic relocalization. rupress.orgbiorxiv.orgnih.gov Within minutes, it moves from the nucleoplasm to two main sites: the periphery of the nucleolus and the cytosol , where it associates with the endoplasmic reticulum (ER) . biorxiv.orgrupress.orgbiorxiv.orgnih.gov

Nucleolus: SIS1 forms a distinct ring-like structure around the nucleolus. biorxiv.orgnih.gov This relocalization is critical for HSR activation. By moving to the nucleolar periphery, SIS1 is thought to direct Hsp70 activity towards clients in that region, such as unincorporated ribosomal proteins that accumulate during stress. biorxiv.orgnih.govelifesciences.org This effectively depletes Hsp70 from the nucleoplasm, releasing Hsf1 from its repressive grip and allowing it to activate the transcription of heat shock genes. biorxiv.orgbiorxiv.orgnih.gov Furthermore, SIS1 recruits the proteasome to this perinucleolar region, suggesting a role in the degradation of aberrant proteins that accumulate there during stress. biorxiv.orgbiorxiv.org

Cytosol and Endoplasmic Reticulum (ER): In the cytosol, SIS1 forms puncta that organize into a semi-contiguous network on the surface of the cortical ER. biorxiv.orgbiorxiv.orgnih.gov Here, it colocalizes with other crucial components of the protein quality control machinery, including the disaggregase Hsp104 and the proteasome. biorxiv.orgbiorxiv.orgnih.gov This spatial organization creates quality control centers on the ER surface to manage stress-induced misfolded or aggregated cytosolic proteins, including those associated with ribosomes on the ER. biorxiv.orgnih.gov This dynamic repositioning allows SIS1 to coordinate a pan-cellular response to proteotoxic stress, linking the state of the proteome in the cytosol and nucleus directly to the transcriptional activation of the HSR. rupress.org

This stress-induced spatial reorganization is a key regulatory mechanism, coupling the detection of protein damage across different cellular compartments to a global transcriptional response aimed at restoring proteostasis. nih.gov

ConditionPrimary LocalizationFunctional ImplicationSource
Non-StressNucleoplasmRepresses the Heat Shock Response (HSR) by promoting Hsp70-Hsf1 interaction. biorxiv.org, nih.gov, biorxiv.org, elifesciences.org
Heat Shock / StressNucleolar PeripheryActivates HSR by titrating Hsp70 away from Hsf1; recruits the proteasome to handle misfolded ribosomal proteins. biorxiv.org, nih.gov, biorxiv.org, elifesciences.org
Cytosol / ER SurfaceForms a network with Hsp104 and the proteasome to create quality control centers for managing misfolded cytosolic proteins. biorxiv.org, nih.gov, biorxiv.org, rupress.org

Genetic and Epigenetic Determinants of Sis1 Protein Function

Genetic Screenings and Identification of SIS1 Protein Interactors and Modulators

Genetic screenings have been instrumental in identifying proteins that interact with or modulate the function of Sis1. These studies have revealed a complex network of interactions that are crucial for its diverse cellular roles.

A key interactor of Sis1 is the Hsp70 chaperone, Ssa1. molbiolcell.org Sis1 stimulates the ATPase activity of Ssa class Hsp70s, a critical step in the chaperone cycle that facilitates the refolding of denatured proteins. molbiolcell.org This interaction is not merely functional; a physical association between Sis1 and Ssa1 has been demonstrated. nih.gov Specifically, the C-terminal 15 residues of Ssa1 are important for this interaction. nih.gov Furthermore, genetic screens have identified residues in the carboxy-terminal domain of Sis1 that are crucial for its interaction with the 10-kD carboxy-terminal regulatory domain of Ssa1, indicating a bipartite interaction between these two chaperones in vivo. nih.govwisc.edu

Immunoprecipitation assays have shown that Sis1 associates with the prion form of the Rnq1 protein, but not its soluble form. molbiolcell.orgembopress.org This interaction is critical for the maintenance of the [RNQ+] prion. molbiolcell.orgembopress.org While nearly all of the Rnq1 in [RNQ+] cells is associated with Sis1, Sis1 is significantly more abundant, suggesting that the majority of Sis1 is available for other essential cellular functions. molbiolcell.org

Genetic approaches have also identified suppressors of SIS1 deletion, providing insights into its essential functions. Single-residue substitutions in Tti1, a component of the TTT complex which is a specialized chaperone system for phosphatidylinositol 3-kinase-related kinase (PIKK) proteins, can allow cells to grow in the absence of Sis1. nih.govnih.gov This suggests a role for Sis1 in the folding or maintenance of PIKKs. nih.govnih.gov

Immunoprecipitation followed by mass spectrometry (IP-MS) has identified a broad range of Sis1 interactors, particularly during heat shock. These include:

Chaperones: Hsp70, Hsp90, Hsp104, and TRiC/CCT. biorxiv.orgnih.gov

Proteasome subunits. biorxiv.orgnih.gov

Ribosomal proteins and biogenesis factors. biorxiv.orgnih.gov

Stress granule components. biorxiv.orgnih.gov

Ribosome-associated quality control (RQC) complex members. biorxiv.orgnih.gov

The ER structural protein Rtn1. biorxiv.org

This diverse interactome highlights the central role of Sis1 in coordinating various cellular quality control systems in response to stress. biorxiv.org

Table 1: Selected Interactors and Modulators of this compound

Interactor/Modulator Interaction Type Functional Significance
Ssa1 (Hsp70) Physical and Functional Stimulates ATPase activity, essential for protein refolding. molbiolcell.orgnih.gov
Rnq1 (prion form) Physical Maintenance of the [RNQ+] prion. molbiolcell.orgembopress.org
Tti1 Genetic Suppressor Allows growth in the absence of Sis1, suggesting a role for Sis1 in PIKK protein homeostasis. nih.govnih.gov
Hsf1 Functional Sis1 promotes the interaction between Hsp70 and Hsf1, repressing Hsf1 activity. biorxiv.orgrupress.org
Hsp104 Physical Co-chaperone in disaggregation of stress-induced condensates. biorxiv.orgnih.gov
Ribosomal Proteins Physical Interaction during heat shock, potentially linking protein synthesis to stress response. biorxiv.orgnih.gov

| Proteasome Subunits | Physical | Links Sis1 to protein degradation pathways. biorxiv.orgnih.gov |

Consequences of this compound Gene Deletion, Mutation, and Overexpression

Modulating the levels and function of Sis1 through gene deletion, mutation, or overexpression has profound consequences on cellular viability and function, underscoring its essential nature.

Gene Deletion: The SIS1 gene is essential for the viability of Saccharomyces cerevisiae under normal growth conditions. molbiolcell.orgnih.gov Deletion of SIS1 is lethal, highlighting its critical role in fundamental cellular processes. embopress.org

Mutations: Mutations in different domains of the this compound have varying effects, often distinguishing its essential functions from its role in specific processes like prion maintenance.

J-domain: Substitutions in the J-domain that disrupt its function render Sis1 nonfunctional, confirming its role as an Hsp70 cochaperone is essential. nih.gov

Glycine/Phenylalanine (G/F) region: Deletion of the G/F region (sis1ΔG/F) is not lethal but has significant consequences. While cells with this deletion can grow, they are unable to maintain the [RNQ+] prion. embopress.orgnih.gov This demonstrates that the G/F region is critical for prion maintenance but dispensable for the essential functions of Sis1. embopress.orgnih.gov Overexpression of sis1ΔG/F can have a dominant-negative effect on both cell growth and prion maintenance. nih.govwisc.edu

Glycine/Methionine (G/M) and C-terminal Domain (CTD): Deletion of the G/M region alone has a modest effect on prion maintenance. molbiolcell.org However, deletions of the CTD, or the G/M and CTD together, can lead to growth defects and loss of [RNQ+] in certain genetic backgrounds. embopress.orgnih.gov A truncated version of Sis1 containing only the J-domain and the G/F region (Sis1JGF) can support cell growth, but strains with this truncation and a [PSI+] prion exhibit toxicity. molbiolcell.orgresearchgate.net This toxicity is linked to an over-depletion of the Sup35 protein. nih.gov

Point Mutations: Single amino acid changes in the G/F region can lead to mild defects in prion maintenance in the full-length protein but have more dramatic effects when combined with other deletions. molbiolcell.org

Overexpression: Overexpression of Sis1 can have both beneficial and detrimental effects depending on the cellular context.

Suppression of other mutations: Overexpression of Sis1 can suppress the slow-growth phenotype of a ydj1Δ strain, indicating that Sis1 can perform some of the functions of the related Hsp40, Ydj1. molbiolcell.orgpnas.org However, overexpression of Ydj1 cannot rescue a sis1Δ strain. molbiolcell.orgpnas.org

Toxicity Reduction: In yeast models of neurodegenerative diseases, overexpression of Sis1 has been shown to reduce the toxicity of proteins like TDP-43 and FUS. nih.govnih.gov It can also alleviate the inhibition of the ubiquitin-proteasome system (UPS) caused by these protein aggregates. nih.gov

Prion Curing: Unlike some other chaperones, overexpression of Sis1 does not cure the [RNQ+] prion. embopress.orgnih.gov

Growth Inhibition: Ectopic expression of Sis1 fused to a nuclear localization signal (NLS-Sis1) impairs cell growth under non-stress conditions. biorxiv.orgrupress.org This is thought to be due to hyper-repression of the heat shock transcription factor Hsf1. biorxiv.orgrupress.org

Table 2: Summary of SIS1 Gene Modifications and Their Consequences

Modification Consequence Reference
Gene Deletion (Δsis1) Lethal. molbiolcell.orgembopress.orgnih.gov
J-domain Mutation Loss of essential function. nih.gov
G/F Region Deletion (ΔG/F) Viable, but loss of [RNQ+] prion maintenance. Dominant-negative effects upon overexpression. wisc.eduembopress.orgnih.gov
CTD Deletion (ΔCTD) Growth defects and loss of [RNQ+] in some strains. embopress.orgnih.gov
Sis1JGF Truncation Supports growth, but causes toxicity in the presence of [PSI+] prion. molbiolcell.orgresearchgate.netnih.gov
Overexpression Can suppress ydj1Δ slow growth. Reduces toxicity of neurodegenerative disease proteins. molbiolcell.orgpnas.orgnih.govnih.gov

| Nuclear Overexpression (NLS-Sis1) | Impairs growth due to Hsf1 hyper-repression. | biorxiv.orgrupress.org |

Transcriptional and Post-Transcriptional Regulation of SIS1 Gene Expression

The expression of the SIS1 gene is tightly controlled at both the transcriptional and post-transcriptional levels to ensure appropriate levels of the this compound in response to cellular needs.

Transcriptional Regulation: SIS1 transcription is constitutive but is also transiently induced upon heat shock. yeastgenome.org This induction is mediated by the heat shock transcription factor Hsf1, which binds to heat shock elements (HSEs) in the SIS1 promoter. nih.govnih.gov

Interestingly, Sis1 itself is involved in a negative feedback loop that regulates its own expression. yeastgenome.org Overexpression of wild-type Sis1 reduces the expression from a SIS1:lacZ fusion, and mutations in SIS1 can lead to increased levels of sis1 RNA. yeastgenome.org This autoregulation is mediated through a specific 39-base pair cis-element in the SIS1 promoter. yeastgenome.org

The Ssa class of Hsp70 proteins also regulates SIS1 transcription. In ssa1 ssa2 mutant strains, SIS1 transcription is elevated, and this is mediated through the SIS1 heat shock element. yeastgenome.org This suggests that the mechanism of regulation by Ssa proteins is distinct from the autoregulatory mechanism. yeastgenome.org

While Sis1 induction is part of the heat shock response, recent studies suggest it is not essential for the deactivation of the response. nih.govresearchgate.netelifesciences.orgscispace.com Instead, the transcriptional regulation of Sis1 by Hsf1 appears to be more important for promoting fitness, particularly in coordinating stress granules and carbon metabolism. nih.govresearchgate.netelifesciences.orgscispace.com

Post-Transcriptional Regulation: Post-transcriptional mechanisms also play a significant role in controlling this compound levels. The Dis3 ribonuclease has been identified as a key player in this process. Depletion of Dis3 leads to a significant increase in the levels of SIS1 mRNA and a corresponding increase in this compound abundance. oup.com This indicates that Dis3 negatively regulates Sis1 expression by promoting the degradation of its mRNA. oup.com Both the 3'-5' exoribonuclease and endoribonuclease activities of Dis3 are important for this repression. oup.com

The regulation of gene expression in eukaryotes, including yeast, often involves RNA-binding proteins (RBPs) that modulate mRNA transport, translation, and decay. scielo.br The T. cruzi TcJ6 protein, a homolog of Sis1, is involved in translation initiation, suggesting a conserved role for Sis1-like proteins in post-transcriptional processes. scielo.br

Essentiality of SIS1 Gene and its Bypass Mechanisms (e.g., Tti1)

The SIS1 gene is unique among the 12 J-domain proteins that function with Ssa-type Hsp70s in the cytosol and nucleus of S. cerevisiae in that it is essential for viability under optimal growth conditions. molbiolcell.orgnih.gov The precise reason for this essentiality has been a subject of investigation, with recent findings pointing towards its role in the maintenance of essential protein complexes.

The essential function of Sis1 is dependent on its role as a co-chaperone for Hsp70, as mutations that disrupt its J-domain and thus its interaction with Hsp70 are lethal. nih.gov While Sis1 has several specific functions, such as the maintenance of prions, these are not essential for cell viability. nih.gov

Genetic screens for suppressors of SIS1 deletion have identified bypass mechanisms that shed light on its essential role. A significant breakthrough was the discovery that single amino acid substitutions in Tti1 can allow cells to grow in the absence of Sis1. nih.govnih.gov Tti1 is a component of the TTT complex, which acts as a specialized chaperone for PIKK proteins. nih.govnih.govyeastgenome.org

Further investigation revealed that upon depletion of Sis1, the levels of the three essential PIKKs (Mec1, Tra1, and Tor2), as well as Tor1, decrease. nih.govnih.gov This leads to hypersensitivity to rapamycin, an inhibitor of the TORC1 kinase. nih.govnih.gov These findings strongly suggest that Sis1 is essential because it is required as an Hsp70 co-chaperone for the proper folding and/or maintenance of PIKKs. nih.govnih.gov

Interestingly, overexpression of Tti1 alone is sufficient to allow the growth of sis1Δ cells, without a corresponding increase in the other TTT complex subunits, Tel2 and Tti2. nih.govresearchgate.net This suggests that Tti1 can function independently of the TTT complex in bypassing the essentiality of Sis1. nih.govresearchgate.net

Previously, it was also shown that substitutions in the Hsp40 Ydj1 or the Hsp70 Ssa1 could also overcome the requirement for Sis1, highlighting the intricate functional relationships within the Hsp70 chaperone system. nih.gov

Sis1 Protein in Protein Misfolding and Aggregate Clearance Model System Studies

Specific Role of SIS1 Protein in Yeast Prion Propagation

SIS1 is indispensable for the propagation of several well-characterized yeast prions, including [RNQ+], [PSI+], and [URE3]. pnas.orgresearchgate.net These prions are self-perpetuating amyloid forms of the proteins Rnq1, Sup35, and Ure2, respectively. pnas.org The propagation of these heritable protein-based genetic elements relies on the continuous fragmentation of larger amyloid aggregates into smaller "seeds," which then template the conversion of newly synthesized, soluble protein into the prion conformation. pnas.orgnih.gov SIS1, in conjunction with the Hsp70 chaperone Ssa and the AAA+ ATPase Hsp104, forms a core chaperone machinery essential for this fragmentation process. pnas.orgnih.govplos.org

While Hsp104 is required for the propagation of all known yeast prions, the requirement for a specific J-protein like SIS1 is a distinguishing feature. nih.govembopress.org Among the 13 J-proteins in the yeast cytosol, SIS1 is uniquely required for the propagation of [PSI+] and [RNQ+], and it is also critical for the maintenance of [URE3]. pnas.org Interestingly, the level of SIS1 activity required for the propagation of each prion varies. pnas.org For instance, [RNQ+] and [URE3] are rapidly lost when SIS1 levels are repressed, whereas the loss of [PSI+] is a much slower process. pnas.org This suggests that different prions have distinct thresholds for the chaperone activity needed for their stable inheritance. pnas.org

The primary mechanism by which SIS1 facilitates prion propagation is through its role in the fragmentation of large prion aggregates. pnas.orgnih.govembopress.org Depletion of SIS1 leads to an increase in the size of Rnq1 and Sup35 prion particles. pnas.orgembopress.orgnih.gov This observation, coupled with a decrease in the number of infectious seeds, strongly indicates a defect in the fragmentation process. embopress.org

The current model posits a sequential action of the chaperone machinery. pnas.orgplos.org SIS1, as a J-protein partner of Hsp70 (Ssa), is thought to initially recognize and bind to the prion aggregates. plos.org This interaction is crucial for targeting Ssa to the amyloid fibrils. plos.org The SIS1/Ssa complex then likely alters the conformation of a subunit within the aggregate, making it accessible to the disaggregase activity of Hsp104. plos.org Hsp104 then extracts and unfolds the protein monomer from the fibril, which can then be refolded or re-incorporated into growing amyloid seeds. plos.org This cycle of binding, remodeling, and fragmentation ensures a steady supply of new seeds for the continued conversion of soluble protein, thus maintaining the prion state across cell divisions. nih.govembopress.org

While essential for prion propagation, SIS1 also plays a critical role in mitigating the potential toxicity associated with these protein aggregates. nih.gov In the case of the [PSI+] prion, which is formed from the essential translation termination factor Sup35, a delicate balance must be maintained between sequestering Sup35 into amyloid aggregates and ensuring enough soluble, functional protein remains for cell viability. researchgate.netnih.gov

When wild-type SIS1 is replaced with a C-terminally truncated version (Sis1JGF), [PSI+] becomes highly toxic. nih.govnih.gov This toxicity is attributed to an over-depletion of soluble Sup35, as evidenced by the formation of larger prion aggregates and reduced Sup35 solubility. researchgate.netnih.gov The toxicity can be alleviated by expressing a form of Sup35 that cannot be incorporated into the prion aggregates, confirming that it is the depletion of the functional protein that is detrimental. nih.gov This demonstrates that SIS1 has a dual role: it is necessary for propagating the prion, but it also moderates the aggregation process to prevent lethal sequestration of an essential protein. nih.gov The C-terminal substrate-binding domain of SIS1 is critical for this protective function. nih.govnih.gov

Similarly, SIS1 can suppress the toxicity that arises from the modest overexpression of the Rnq1 protein in [RNQ+] cells. pnas.org In this context, SIS1 promotes the conversion of soluble Rnq1 into the less toxic, highly ordered [RNQ+] amyloid state, thereby preventing the accumulation of a more toxic, non-amyloid aggregate species. pnas.orgmdpi.com

The function of SIS1 in prion maintenance is intricately linked to its specific protein domains. SIS1 contains a highly conserved N-terminal J-domain, a glycine/phenylalanine-rich (G/F) region, a glycine/methionine-rich (G/M) region, and a C-terminal substrate-binding domain (CTD). nih.govembopress.org

The J-domain is essential for interacting with and stimulating the ATPase activity of its Hsp70 partner, Ssa. nih.gov This interaction is fundamental to SIS1's function in prion propagation. mdpi.com The G/F region has been identified as a critical determinant for the maintenance of the [RNQ+] prion. nih.govmolbiolcell.org A deletion of this domain prevents [RNQ+] propagation, although the cell remains viable. nih.gov Conversely, a minimal SIS1 construct containing only the J-domain and the G/F region is sufficient to support both cell viability and the propagation of [RNQ+] and strong variants of [PSI+]. plos.orgresearchgate.net

However, different prions and even different "strains" or variants of the same prion exhibit distinct requirements for the SIS1 domains. plos.org For example, weak variants of [PSI+] are lost when only the J-domain and G/F region are present, but they can be maintained by a SIS1 construct that lacks the G/F region—a construct that cannot support [RNQ+]. plos.org This reveals mutually exclusive requirements for SIS1 function between different prions and highlights the G/F and G/M regions as key to its functional specificity. plos.orgmolbiolcell.org The CTD, while not always essential for propagation, is crucial for protecting cells from the latent toxicity of [PSI+] prions. nih.govmdpi.com Swapping the CTD of SIS1 with that of another J-protein, Ydj1, also swaps their abilities to support prion propagation and protect against toxicity, underscoring the CTD's unique and transferable role. mdpi.com

Table 1: Domain Requirements of SIS1 for Prion Propagation and Toxicity Suppression This table is interactive. Click on the headers to sort the data.

PrionSIS1 Domain/ConstructFunctionReference
[RNQ+]G/F RegionRequired for propagation nih.govmolbiolcell.org
[RNQ+]J-domain + G/F RegionSufficient for propagation plos.org
[PSI+] (strong variants)J-domain + G/F RegionSufficient for propagation plos.org
[PSI+] (weak variants)J-domain + G/F RegionInsufficient for propagation plos.org
[PSI+] (weak variants)Lacking G/F RegionSufficient for propagation plos.org
[PSI+]C-terminal Domain (CTD)Required to prevent toxicity nih.govmdpi.com
[URE3]Full-length SIS1Required for propagation pnas.org

Modulation of Prion Toxicity by this compound.

This compound Function in Suppressing Amyloid Formation and Toxicity in In Vitro and Cellular Models

Beyond its role in prion biology, SIS1 is a key player in the broader cellular response to amyloidogenic and aggregation-prone proteins. mdpi.com Its function is not limited to simply preventing aggregation; in some cases, it actively promotes the formation of less toxic amyloid structures. pnas.org

In yeast models of Huntington's disease, which involves the aggregation of proteins with expanded polyglutamine (polyQ) tracts, overexpression of SIS1 reduces the toxicity of the polyQ protein. mdpi.combiorxiv.org This protective effect is associated with a decrease in the size of the polyQ aggregates and an increase in their solubility. mdpi.com Similarly, in cells overexpressing the yeast prion protein Rnq1 to toxic levels, SIS1 overexpression suppresses this toxicity by stimulating the conversion of soluble Rnq1 into [RNQ+] amyloid. pnas.org This suggests that SIS1 helps channel potentially toxic protein conformers into a more ordered and less harmful aggregated state. pnas.org

The cochaperone Sti1 has been shown to cooperate with SIS1 to modulate the toxicity of amyloid-like proteins such as Rnq1 and a huntingtin fragment (Htt103Q). molbiolcell.org Sti1 helps to organize these proteins into larger, distinct perinuclear foci, and this process involves the recruitment of SIS1 to these sites of aggregation. molbiolcell.org This spatial organization of amyloid-like proteins appears to be a protective mechanism to buffer their cytotoxicity. molbiolcell.org

Genetic Modifiers of this compound in Neurodegenerative Disease Models (e.g., polyQ, TDP-43 in yeast)

Yeast models of human neurodegenerative diseases have been instrumental in identifying genetic modifiers of proteotoxicity, with SIS1 emerging as a significant factor.

In yeast models of polyglutamine (polyQ) diseases like Huntington's, the toxicity of polyQ aggregates is dependent on the presence of the [RNQ+] (also known as [PIN+]) prion. mdpi.comnih.gov Overexpression of SIS1 can alleviate this toxicity. mdpi.comtandfonline.com The mechanism appears to involve preventing the sequestration of essential cellular components into the aggregates. mdpi.com Conversely, mutations in SIS1 that impair its function can inhibit the initial seeding of polyQ aggregates, highlighting its central role in the aggregation process. nih.gov

Yeast has also proven to be a valuable model for studying proteinopathies involving the TAR DNA-binding protein 43 (TDP-43), which is associated with amyotrophic lateral sclerosis (ALS) and frontotemporal lobar degeneration (FTLD). mdpi.com Overexpression of TDP-43 in yeast is toxic and leads to the formation of cytoplasmic aggregates. nih.gov Crucially, increasing the levels of SIS1 reduces TDP-43 toxicity, ameliorates its effects on cell shape, and restores ubiquitin-dependent proteolysis, which is often impaired by the aggregates. nih.govresearchgate.net The human homolog of SIS1, DNAJB1, similarly relieves TDP-43-mediated toxicity in rodent cortical neurons, suggesting a conserved neuroprotective function. mdpi.comnih.gov Furthermore, elevated expression of SIS1 has been shown to mitigate the oxidative stress induced by TDP-43 aggregation in yeast, an effect that depends on the ER stress response pathway. researchgate.netnih.gov

Table 2: SIS1 as a Genetic Modifier in Neurodegenerative Disease Models This table is interactive. Click on the headers to sort the data.

Disease Model (Yeast)Aggregating ProteinEffect of SIS1 OverexpressionReference
Huntington's DiseasePolyglutamine (polyQ)Reduces toxicity and aggregate size mdpi.combiorxiv.org
ALS/FTLDTDP-43Reduces toxicity, restores proteolysis, mitigates oxidative stress nih.govresearchgate.netnih.gov

This compound in Autophagy and other Degradation Pathways in Model Organisms

SIS1 is a key component of the protein quality control (PQC) system, which triages misfolded proteins for refolding or degradation. Its function is primarily linked to the ubiquitin-proteasome system (UPS). plos.orgfrontiersin.org SIS1 cooperates with Hsp70 and the E3 ubiquitin ligase Ubr1 to promote the degradation of terminally misfolded cytosolic proteins. plos.org It is also involved in the nuclear PQC pathway, where it helps clear ubiquitylated polyQ aggregates by preventing them from sequestering essential degradation machinery. frontiersin.org

While the primary role of SIS1 appears to be in UPS-mediated degradation, there is evidence of its connection to autophagic pathways. Genetic inactivation of ubiquitin-dependent autophagy can induce cytotoxicity in the presence of polyQ proteins, a condition that can be relieved by SIS1 overexpression. frontiersin.org This suggests that when one degradation pathway is compromised, SIS1 can help manage the load of misfolded proteins, potentially by influencing their solubility or routing to alternative clearance pathways. The interplay between SIS1-dependent degradation and autophagy is an area of ongoing investigation, highlighting the integrated nature of the cellular protein quality control network.

Compound and Protein List

NameType
[PSI+]Prion
[RNQ+]Prion
[URE3]Prion
DNAJB1Protein
Hsp104Protein
Hsp70Protein
Htt103QProtein
Rnq1Protein
SIS1Protein
SsaProtein
Sti1Protein
Sup35Protein
TDP-43Protein
Ubr1Protein
Ure2Protein
Ydj1Protein

Advanced Research Methodologies for Sis1 Protein Studies

Reconstitution of SIS1 Protein Chaperone Cycles In Vitro

In vitro reconstitution of chaperone cycles has been a cornerstone in elucidating the mechanistic details of Sis1 function. These systems, using purified proteins, allow researchers to dissect the specific roles of individual components in a controlled environment.

A key finding from in vitro refolding assays is the differential requirement for the C-terminal EEVD motif of Hsp70 (Ssa1 in yeast) for the function of different J-domain proteins. While the J-protein Ydj1 can efficiently partner with an Hsp70 variant lacking this motif (Hsp70ΔEEVD) to refold denatured proteins like luciferase, Sis1 is unable to do so. This highlights a unique dependence of Sis1 on this specific interaction for its co-chaperone activity. nih.gov Studies have shown that Sis1's interaction with the EEVD motif is crucial for its ability to associate with Hsp70. mdpi.com

Furthermore, in vitro reconstitution has been instrumental in studying the disaggregation of protein aggregates, a critical function of the Hsp104/Hsp70/Hsp40 machinery. frontiersin.org Researchers have successfully reconstituted the dispersal of heat-induced condensates of the poly(A)-binding protein (Pab1) using Hsp104, Hsp70, and Sis1, demonstrating that these three components are necessary and sufficient for this process. biorxiv.org These experiments have also been used to investigate the disaggregation of amyloid fibrils, such as those formed by the yeast prion protein Sup35, revealing the importance of specific chaperone-substrate interactions. researchgate.net

The reconstitution of these complex processes has been facilitated by various biochemical and biophysical techniques to monitor the reactions. These include fluorescence spectroscopy to follow the refolding of model substrates and analysis of protein complexes by size exclusion chromatography. iucr.org

Table 1: Key Findings from In Vitro Reconstitution Studies of Sis1

Experimental System Key Finding Reference
Luciferase Refolding Assay Sis1, unlike Ydj1, requires the Hsp70 C-terminal EEVD motif for its refolding activity. nih.gov
Pab1 Condensate Dispersal Hsp104, Hsp70, and Sis1 are necessary and sufficient to disperse heat-induced Pab1 condensates. biorxiv.org
Sup35 Amyloid Disaggregation The efficiency of amyloid disaggregation by the Hsp104/Ssa1/Sis1 system is influenced by the accessibility of the Ssa1-binding site on the amyloid fibril. researchgate.net
Hsp70 Interaction Deletion of the EEVD motif from Hsp70 disrupts its association with Sis1. mdpi.com

Structural Biology Approaches: X-ray Crystallography and Cryo-Electron Microscopy for this compound

Structural biology techniques, particularly X-ray crystallography, have provided atomic-level details of Sis1 and its complexes, offering a framework for understanding its function.

The crystal structure of the peptide-binding fragment of yeast Sis1 was determined at a resolution of 2.7 Å, revealing that it forms a U-shaped homodimer. rcsb.org This dimeric structure is critical for its chaperone activity, as a monomeric form of Sis1 lacking the dimerization motif showed severe defects in this function. rcsb.org Each monomer consists of two domains with similar folds, and a large cleft is formed between the two monomers. rcsb.org Domain I of each monomer contains a hydrophobic depression, which is thought to be involved in binding the side chains of hydrophobic amino acids in substrate proteins. rcsb.org

The structure of the J-domain of S. cerevisiae Sis1 has also been solved at a high resolution of 1.25 Å. ebi.ac.uk This structure revealed a key glutamic acid residue that forms a salt bridge with an arginine in the adjacent glycine-rich region, an interaction that is not present in the related J-protein Ydj1. nih.gov This intramolecular interaction is thought to regulate Sis1's co-chaperone activity. nih.gov

Furthermore, the crystal structure of the complex between the Sis1 peptide-binding fragment and the C-terminal lid domain of Hsp70 (Ssa1) has been determined at 3.2 Å resolution. nih.govrcsb.org This structure revealed that the C-terminal eight residues of Ssa1, including the conserved EEVD motif, bind to a site on Sis1 that is also involved in interacting with non-native polypeptides. rcsb.org This provides a structural basis for the regulation of the Hsp40-Hsp70 interaction. rcsb.org The interaction involves extensive charge-charge interactions between the negatively charged residues in the EEVD motif and positively charged residues in Sis1. rcsb.org

While cryo-electron microscopy has not been as extensively applied to Sis1 itself, it is a powerful tool for studying large, dynamic chaperone complexes and is expected to provide further insights into how Sis1 functions within these assemblies.

Table 2: X-ray Crystallography Data for Sis1 and its Complexes

Protein/Complex Resolution (Å) PDB ID Key Structural Feature Reference
Sis1 peptide-binding fragment 2.70 1C3G U-shaped homodimer with a large cleft for substrate binding. rcsb.org
Sis1 J-domain 1.25 4RWU Reveals a key glutamic acid involved in an intramolecular salt bridge. ebi.ac.uk
Sis1 peptide-binding fragment in complex with Ssa1 C-terminal domain 3.20 2B26 Shows the Ssa1 C-terminus binding to the Sis1 substrate-binding site. nih.govrcsb.org

Quantitative Proteomics and Interactomics to Elucidate this compound Networks

Quantitative proteomics and interactomics have been pivotal in mapping the extensive network of proteins that interact with Sis1, particularly under stress conditions. These approaches have revealed that Sis1 is a central hub in the cellular protein quality control network.

By employing techniques such as affinity capture-mass spectrometry (AP-MS), researchers have identified a large number of Sis1-interacting proteins. nih.govrupress.orgbiorxiv.orgresearchgate.net In response to heat shock, Sis1 was found to associate with a diverse array of proteins, including nucleolar, cytosolic, and ER-resident proteins, as well as other quality-control factors. nih.govrupress.orgbiorxiv.org This suggests a significant stress-induced reorganization of Sis1's subcellular localization and function. nih.govrupress.org

Gene ontology analysis of the Sis1 interactome during heat shock revealed enrichment for proteins involved in ribosome biogenesis, stress granule components, proteasome subunits, other chaperones (like Hsp70, Hsp90, and TRiC/CCT), and glycolytic enzymes. biorxiv.orgnih.gov The interaction with ribosomal proteins is particularly noteworthy, with these proteins constituting a significant portion of the Sis1 interactors. nih.gov

These proteomics studies have provided a global view of the cellular processes in which Sis1 is involved and have highlighted its role in connecting major chaperone systems with other proteostasis pathways, including the proteasome and stress granules. biorxiv.orgnih.gov The data from these studies are often integrated with other systems-level data to build comprehensive models of cellular protein homeostasis.

Table 3: Major Categories of Sis1 Interactors Identified by Proteomics

Functional Category Example Proteins/Complexes Significance Reference
Chaperones Hsp70 (Ssa1/2), Hsp90, TRiC/CCT, Hsp104 Links Sis1 to major cellular chaperone systems. biorxiv.orgnih.gov
Ribosomal Proteins Various large and small subunit proteins Implicates Sis1 in ribosome biogenesis and quality control. nih.gov
Proteasome Subunits Rpn1 Connects Sis1 to the protein degradation machinery. nih.govbiorxiv.org
Stress Granule Components Pab1 Suggests a role for Sis1 in the stress response and RNA metabolism. nih.gov
ER-Associated Proteins Rtn1 Indicates a role for Sis1 at the endoplasmic reticulum. nih.govbiorxiv.org

Fluorescence-Based Techniques (e.g., live-cell imaging, spectroscopy) for this compound Dynamics

Fluorescence-based techniques have been indispensable for visualizing the dynamic behavior of Sis1 within living cells and for probing its structural and functional properties in vitro.

Live-cell fluorescence imaging, using Sis1 tagged with fluorescent proteins like YFP or mKate, has revealed dramatic changes in its subcellular localization in response to stress. nih.govrupress.orgnih.govbiorxiv.orgresearchgate.net Under normal conditions, Sis1 is concentrated in the nucleus. nih.govbiorxiv.org However, upon heat shock, Sis1 rapidly relocalizes to the periphery of the nucleolus, forming a distinct ring-like structure, and also forms cytosolic clusters that often colocalize with the disaggregase Hsp104. nih.govrupress.orgnih.govbiorxiv.orgresearchgate.net This relocalization is a very early event in the heat shock response, occurring within minutes. nih.govrupress.org Advanced imaging techniques like lattice light-sheet microscopy have provided high-resolution 3D views of this reorganization, showing that Sis1 forms an interconnected network with other proteostasis factors, including the proteasome and the ER. nih.govbiorxiv.org

Fluorescence spectroscopy has been used to study the structural properties of Sis1 and its interactions with other molecules in vitro. For example, the intrinsic fluorescence of the single tryptophan residue in Sis1 can be used as a probe to monitor changes in the local protein environment. plos.org Fluorescence anisotropy measurements can provide information about the size and shape of protein complexes, while fluorescence quenching experiments can be used to study the accessibility of the tryptophan residue to solvent, which can change upon ligand binding or conformational changes. plos.org

Bimolecular fluorescence complementation (BiFC) is another powerful technique that has been used to study Sis1 interactions in living cells. bioneer.co.kr In this assay, two non-fluorescent fragments of a fluorescent protein are fused to two proteins of interest. If the two proteins interact, the fragments are brought into close proximity, allowing them to refold and reconstitute the fluorescent protein, which can then be detected by microscopy. bioneer.co.kr This method has been used to confirm the homodimerization of Sis1 in vivo. bioneer.co.kr

Table 4: Applications of Fluorescence-Based Techniques in Sis1 Research

Technique Application Key Finding Reference
Live-Cell Imaging (Confocal, Lattice Light-Sheet) Tracking Sis1 localization during stress. Sis1 relocalizes from the nucleus to a perinucleolar ring and cytosolic clusters upon heat shock. nih.govrupress.orgnih.govbiorxiv.orgresearchgate.net
Fluorescence Spectroscopy (Tryptophan Fluorescence) Probing the local structure and hydrodynamic properties of Sis1 in vitro. Deletion of a specific region in Sis1 alters its structural properties. plos.org
Bimolecular Fluorescence Complementation (BiFC) Detecting this compound-protein interactions in vivo. Confirmed the homodimerization of Sis1 in living yeast cells. bioneer.co.kr

Genetic Perturbation Techniques (e.g., DAmP, CRISPR-Cas9) in this compound Research

Genetic perturbation techniques have been crucial for dissecting the function of Sis1 in vivo. By specifically altering the expression or sequence of the SIS1 gene, researchers can observe the consequences for cellular physiology and the heat shock response.

The Decreased Abundance by mRNA Perturbation (DAmP) approach, which involves replacing the 3' UTR of a gene to reduce its mRNA stability and thus protein levels, has been used to study the effects of Sis1 depletion. However, a more recent and precise method is CRISPR-Cas9-mediated genome editing. This technology has been used to create specific mutations in the SIS1 gene or to replace its endogenous promoter with a non-inducible promoter, thereby uncoupling its expression from the heat shock response. elifesciences.orgnih.gov

Using CRISPR-Cas9 to replace the SIS1 promoter with the SUP35 promoter, which is not induced by heat shock, researchers have shown that the transcriptional induction of Sis1 is not essential for the deactivation of the heat shock response. nih.gov This was a significant finding, as it challenged the existing model of the heat shock response feedback loop. These studies utilized a fluorescent reporter for Hsf1 activity (HSE-YFP) to monitor the dynamics of the response in these genetically engineered strains. nih.govrupress.org

CRISPR interference (CRISPRi) screens have also been employed to identify genes that regulate the heat shock response on a genome-wide scale. nih.govelifesciences.org In these screens, knockdown of SIS1 resulted in one of the highest levels of basal activation of the heat shock response, confirming its role as a key repressor of Hsf1 activity under non-stress conditions. nih.gov

These genetic perturbation studies, combined with quantitative measurements of cellular responses, have been instrumental in refining our understanding of the regulatory circuits that control protein homeostasis and the specific role of Sis1 within these networks.

Table 5: Genetic Perturbation Studies of Sis1

Technique Perturbation Key Finding Reference
CRISPR-Cas9 Replacement of the SIS1 promoter with a non-inducible promoter. Transcriptional induction of Sis1 is not required for deactivation of the heat shock response. elifesciences.orgnih.gov
CRISPRi Genome-wide knockdown of gene expression. Knockdown of SIS1 strongly activates the heat shock response under basal conditions. nih.govelifesciences.org
Gene Deletion/Mutation Deletion of specific domains of Sis1 or mutation of key residues. The J-domain and C-terminal domains are critical for Sis1 function in potentiating the heat shock response. researchgate.net

Comparative and Evolutionary Perspectives of Sis1 Protein

Evolutionary Conservation of SIS1 Protein Homologs Across Eukaryotes.

The Hsp40/DnaJ family of proteins is widely conserved across all domains of life, from bacteria to eukaryotes. SIS1 is classified as a Type II Hsp40, distinguished by the presence of a conserved J-domain and a glycine/phenylalanine (G/F)-rich region, but lacking the zinc finger motif characteristic of Type I Hsp40s. nih.govyeastgenome.org The defining feature of all Hsp40s is the J-domain, a highly conserved ~75-amino acid region responsible for stimulating the ATPase activity of Hsp70 chaperones, thereby promoting stable substrate binding. nih.gov

Homologs of SIS1 are found throughout the eukaryotic kingdom, highlighting the evolutionary importance of this class of co-chaperones. Notable examples include the human protein DNAJB1 (also known as Hdj1 or Hsp40) and homologs identified in organisms such as Drosophila melanogaster and Trypanosoma cruzi. wikipedia.orguniprot.orgrcsb.orguniprot.orgrcsb.orguniprot.org Comparative analysis of J-domains across different J-protein classes in eukaryotes reveals a general conservation of protein structure and electrostatic potentials. uniprot.org Beyond the J-domain, other regions, such as low complexity regions including a GGF-rich sequence in yeast Sis1, are also functionally important and show significant conservation, even extending to prokaryotes, although they are particularly prominent in eukaryotes.

The presence of SIS1 homologs in diverse eukaryotic lineages underscores their fundamental role in cellular processes mediated by Hsp70 systems.

Functional Divergence and Specialization Among this compound Homologs.

Despite the evolutionary conservation of core structural elements like the J-domain, SIS1 and its homologs, as well as different Hsp40s within the same organism, exhibit significant functional divergence and specialization. In Saccharomyces cerevisiae, SIS1 and Ydj1, another major cytosolic Hsp40 (classified as Type I), interact with the same Hsp70s of the Ssa family but perform distinct cellular roles. wikipedia.orguniprot.org

A key difference is the essentiality of SIS1 for yeast viability, whereas Ydj1 is not essential but is required for growth at elevated temperatures. uniprot.orgrcsb.org Genetic studies demonstrate that while overexpression of SIS1 can compensate for the loss of Ydj1, overexpression of Ydj1 cannot rescue a sis1Δ strain, indicating that SIS1 fulfills a unique, indispensable function. uniprot.orgrcsb.org

The specialization of SIS1 function is largely attributed to regions outside its J-domain, particularly the G/F-rich region and the C-terminal domain (CTD). yeastgenome.orgrcsb.orguniprot.org These regions are involved in substrate binding and determining the specificity of interaction with Hsp70 and other cellular components. SIS1 is known to be involved in crucial processes such as the initiation of translation, the degradation of misfolded proteins, and notably, the propagation of yeast prions like [PSI+] and [RNQ+]. nih.govrcsb.orguniprot.org In contrast, Ydj1 does not support the propagation of the [RNQ+] prion. rcsb.orguniprot.org

Studies comparing SIS1 and Ydj1 highlight their different specificities towards various types of protein aggregates, including amorphous and amyloid forms. This functional distinction is linked to how they modulate Hsp70 binding and interaction with substrates. wikipedia.org

In humans, the SIS1 homolog DNAJB1 also exhibits a conserved regulatory mechanism involving autoinhibition of its J-domain by the adjacent G/F-rich region. This autoinhibition is released upon interaction with the C-terminal tail of Hsp70, a mechanism crucial for the efficient disaggregation of amyloid fibrils by the human Hsp70-DNAJB1 system. This suggests that conserved regulatory strategies contribute to the specialized functions of Class B J-proteins across eukaryotes.

Further evidence of functional specialization comes from studies on disease-associated mutations in human DNAJB6, another SIS1 homolog. Mutations analogous to those in yeast Sis1 can disrupt the function of DNAJB6 by affecting its interaction with Hsp70, dimerization, substrate processing, and the structure of protein aggregates. This underscores the critical and specific roles of these homologs in maintaining cellular protein homeostasis and preventing disease.

Functional divergence is not solely due to differences in protein sequence and structure but can also arise from variations in gene regulation and the specific protein interaction networks in which these chaperones participate. yeastgenome.org

The table below summarizes some key functional differences between yeast Sis1 and Ydj1:

FeatureSIS1Ydj1
Essentiality in YeastEssentialNot essential (required for growth at >34°C) uniprot.orgrcsb.org
Complementation of sis1Δ by OverexpressionNot possible by Ydj1 uniprot.orgrcsb.org-
Complementation of ydj1Δ by OverexpressionPossible by Sis1 uniprot.org-
[RNQ+] Prion PropagationRequiredDoes not support rcsb.orguniprot.org
[PSI+] Prion PropagationRequired-
Involvement in Translation InitiationYes-
Aggregate SpecificityDifferent from Ydj1Different from Sis1

Cross-Species Complementarity and Non-Complementarity of this compound and its Analogs.

The evolutionary conservation of SIS1 function is further demonstrated by the ability of its homologs from diverse species to complement the essential functions of yeast SIS1. Human DNAJB1 (Hdj1) and Drosophila melanogaster homologs have been shown to rescue the viability of sis1Δ yeast cells, indicating that they retain the core functions necessary for cell growth. wikipedia.orgrcsb.orguniprot.orgrcsb.orguniprot.org This cross-species complementation highlights the fundamental and conserved nature of the essential cellular processes in which SIS1 participates.

However, this functional conservation is not always complete or universal, particularly when considering more specialized functions. While human Hdj1 can support the maintenance of the yeast [RNQ+] prion, a function specifically attributed to SIS1 in yeast, it is not capable of maintaining all variants of the [PSI+] prion that yeast Sis1 can. rcsb.orguniprot.org This suggests that while some specialized functions, like [RNQ+] propagation, are conserved, others may have diverged, or the requirements for these functions can vary depending on the specific protein conformer or "strain," as seen with prions. The G/F region, known to be crucial for Sis1's specific functions in yeast, appears to retain the ability to support [RNQ+] maintenance even when originating from homologs in diverse organisms. rcsb.org

In vitro studies further illustrate aspects of cross-species functional compatibility. Yeast Ydj1 and Sis1 have been shown to fully complement their human orthologs, DNAJA2 (a Type I Hsp40) and DNAJB1, respectively, in protein refolding and disaggregation assays. uniprot.org This suggests that the basic machinery and interactions between Hsp70 and these Hsp40s are functionally compatible across these species for these activities.

Conversely, there are instances of non-complementarity, particularly when comparing eukaryotic and prokaryotic systems. Bacterial Hsp40s like DnaJ and CbpA were unable to cooperate effectively with the human Hsp70 system in disaggregation assays, highlighting a functional divergence between the chaperone systems of these distant evolutionary branches. uniprot.org This suggests that while the Hsp70-Hsp40 system is universally conserved, the intricate details of their interaction and functional cooperation have evolved and diversified, leading to species-specific adaptations and capabilities.

Protein Identifiers

As this compound and DNAJB1 are proteins, they are typically identified by entries in protein sequence and gene databases rather than traditional PubChem Compound or Substance IDs which are primarily for small molecules. The table below provides relevant identifiers for these proteins found through the search.

Protein NameOrganismUniProt ID(s)NCBI Gene IDPDB ID (if available)PubChem CID
This compoundSaccharomyces cerevisiaeP25294, C7GJE6-1C3G (fragment) uniprot.org-
DNAJB1Homo sapiensA0A7I2YQW1 rcsb.org10519 nih.gov6Z5N (fragment)-

Emerging Research Areas and Future Directions for Sis1 Protein

Uncharted Roles of SIS1 Protein in Novel Cellular Processes

Emerging research highlights the involvement of SIS1 in cellular processes beyond its canonical function in protein quality control. Studies in yeast models indicate that SIS1 is a key factor in the rapid activation of the heat shock response (HSR). uchicagomedicine.org Upon heat shock, SIS1 rapidly relocates within the cell, forming rings around the nucleolus. uchicagomedicine.org This relocation is proposed to facilitate the interaction of SIS1 with ribosomal proteins, aiding in damage repair. uchicagomedicine.org Importantly, this movement away from Hsf1 (heat shock factor 1) allows Hsf1 to activate the production of protein quality control factors. uchicagomedicine.org This suggests a mechanism for near-instantaneous activation of Hsf1 upon heat shock through SIS1 localization dynamics. nih.govbiorxiv.org

Furthermore, SIS1's role extends to coordinating stress granules and carbon metabolism, promoting cellular fitness during prolonged stress. researchgate.netelifesciences.orgbiorxiv.org This function appears distinct from providing negative feedback to the HSR. researchgate.netelifesciences.orgbiorxiv.org SIS1 has also been implicated in the targeting of misfolded proteins to the ubiquitylation machinery, a critical step in proteasomal degradation. nih.govmolbiolcell.orgplos.org While SIS1 is essential for substrate ubiquitylation, Hsp70s like Ssa1 and Ssa2 are crucial for subsequent proteasomal degradation. molbiolcell.org This suggests a sorting function for SIS1 in directing misfolded proteins towards degradation pathways. molbiolcell.org

Recent findings also suggest a role for SIS1 in the folding and maintenance of phosphatidylinositol 3-kinase-related kinases (PIKKs), a group of essential proteins. molbiolcell.org Depletion of SIS1 leads to decreased levels of essential PIKKs such as Mec1, Tra1, and Tor2, and can cause hypersensitivity to rapamycin, an inhibitor of TORC1 kinase (a PIKK). molbiolcell.org This indicates a previously uncharted role for SIS1 as a cochaperone for PIKKs, contributing to its essentiality for cell growth. molbiolcell.org

Developing Strategies Targeting this compound Pathways in Model Systems for Misfolding Diseases

Given its central role in protein quality control and the heat shock response, SIS1 is being investigated as a potential therapeutic target for protein misfolding diseases, including neurodegenerative conditions. uchicagomedicine.orgnih.gov Protein misfolding and aggregation are hallmarks of many such diseases, and the chaperome, including the Hsp70-Hsp40 system, is crucial for maintaining proteostasis. nih.gov

Studies using yeast models of polyQ protein aggregation, relevant to diseases like Huntington's, have shown that elevated levels of SIS1 can prevent the formation of dense polyQ inclusions and promote the formation of permeable condensates where Hsp70 accumulates, leading to potent activation of the HSF1-dependent stress response. nih.gov This suggests that modulating SIS1 levels or activity could be a strategy to enhance the cellular response to protein aggregation. nih.gov

Furthermore, sequestration of chaperones like SIS1 by aggregation-prone proteins is believed to contribute to proteostasis impairment in neurodegenerative diseases. mpg.de For instance, the human homolog of SIS1, DNAJB1, has been found in polyQ inclusions in postmortem brain tissue from patients with spinocerebellar ataxia type 3. mpg.de This highlights the potential for therapeutic strategies aimed at preventing SIS1 sequestration or enhancing its activity in the presence of aggregating proteins.

Yeast model systems have been instrumental in identifying chaperones that modify proteotoxicity in protein misfolding diseases. nih.gov These studies have indicated that SIS1, but not the related Hsp40 Ydj1, reduced aggregation in a yeast model expressing a huntingtin fragment. nih.gov This underscores the specific importance of SIS1 in handling certain types of misfolded proteins and supports the use of model systems to dissect the roles of individual chaperones. nih.gov

Research is also exploring the specific domains of SIS1 involved in its protective functions. Studies on yeast prions, which are amyloid-based protein aggregates, have shown that the C-terminal substrate-binding domain of SIS1 is critical for protecting cells from prion toxicity by moderating the depletion of the prion protein. nih.gov This suggests that targeting specific domains of SIS1 could offer a refined approach for therapeutic intervention. nih.gov

Integration of this compound Studies with Systems Biology and Mathematical Modeling

The complexity of the protein quality control network necessitates the integration of experimental data with systems biology and mathematical modeling to gain a comprehensive understanding of SIS1 function and regulation. Mathematical models of the heat shock response have been developed to formalize the role of SIS1 in the Hsf1 regulatory circuit. nih.govbiorxiv.orgresearchgate.netelifesciences.orgbiorxiv.org These models are often based on negative feedback loops involving Hsf1 and Hsp70, where heat shock generates client proteins that titrate away Hsp70, thereby releasing active Hsf1. nih.govbiorxiv.orgelifesciences.org

Recent mathematical models incorporate the role of newly synthesized proteins (NSPs) and SIS1 into the HSR activation mechanism. researchgate.netelifesciences.orgbiorxiv.org These models suggest that NSPs signal the HSR by sequestering SIS1 and Hsp70. researchgate.netelifesciences.orgbiorxiv.org By incorporating the role of SIS1 in targeting Hsf1 to Hsp70 for repression under basal conditions, models can recapitulate the induction of the HSR upon depletion of SIS1 in the absence of stress. elifesciences.org However, modeling has also indicated that SIS1 induction may promote fitness during prolonged stress rather than providing negative feedback to the HSR. researchgate.netelifesciences.orgbiorxiv.org

Systems biology approaches, combining techniques such as chemical genetics, single-cell reporters, transcriptomics, proteomics, mathematical modeling, and 3D live-cell imaging, are being employed to investigate the intricate connections between the proteostasis network and the HSR, with SIS1 identified as a key factor. nih.govbiorxiv.org These integrated approaches allow for a more holistic view of how SIS1 localization dynamics and interactions with other chaperones and cellular components modulate the cellular response to stress and misfolded proteins. nih.govbiorxiv.org

Technological Innovations Advancing this compound Research

Technological advancements are significantly accelerating research into this compound function and its implications in disease. Techniques enabling the manipulation of protein levels and localization, such as chemical genetics and anchor-away methods, have been crucial in dissecting the roles of SIS1 in Hsf1 regulation and the heat shock response. nih.govbiorxiv.org

Advanced imaging techniques, including 3D live-cell imaging, provide insights into the dynamic localization of SIS1 within the cell in response to stress, revealing its rapid relocalization to the nucleolus and other cellular compartments. nih.govbiorxiv.orgresearchgate.net This allows researchers to visualize in real-time how SIS1's spatial distribution influences its interactions with other proteins and its role in cellular processes.

The use of genome-wide screens, such as CRISPRi screens, has helped identify factors that influence HSR activation upon SIS1 knockdown, providing a less biased approach to uncovering proteins functionally related to SIS1 in stress response pathways. elifesciences.org

Biochemical and biophysical techniques, including NMR spectroscopy, are being employed to study the structural details of SIS1 and the dynamics of its interactions with partner chaperones like Hsp70 and with substrates. mdpi.com Techniques like paramagnetic relaxation enhancement (PRE) and chemical shift perturbation (CSP) provide detailed information about binding interfaces and conformational changes. mdpi.com

Furthermore, advancements in 'omics' technologies, such as transcriptomics and proteomics, allow for comprehensive analysis of gene expression and protein abundance changes in response to SIS1 manipulation or in the context of protein misfolding diseases. nih.govbiorxiv.orgnih.gov These technologies provide vast datasets that can be integrated with systems biology and mathematical modeling to build more accurate and predictive models of cellular proteostasis. nih.gov

Genetic manipulation tools, including advanced gene editing techniques, are enabling researchers to create specific mutations in SIS1 or other interacting proteins in model systems to study the functional consequences. nih.gov These tools are essential for dissecting the molecular mechanisms underlying SIS1's diverse roles.

The development of model systems, particularly in yeast, has been a critical technological innovation in itself, providing a genetically tractable platform to study conserved protein quality control mechanisms and the role of SIS1 in a simplified cellular context relevant to human diseases. molbiolcell.orgnih.govnih.govmpg.denih.govplos.orgresearchgate.netresearchgate.net

Q & A

Q. What in vivo models best capture SIS1’s role in age-related proteostasis decline?

  • Methodology:
  • C. elegans Lifespan Assays: Express human SIS1 homologs in sir-2.1 mutants. Monitor polyQ aggregation and lifespan via automated imaging .
  • Tissue-Specific Knockouts: Use Cre-lox systems in mice to delete Sis1 in neurodegeneration-prone regions (e.g., hippocampus). Profile ubiquitinated proteins via TMT mass spectrometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.